5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide
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Overview
Description
Genz-669178 is a wild-type Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor.
Scientific Research Applications
Cancer Treatment
5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide and related compounds have been explored in the context of cancer treatment. Research indicates their potential as inhibitors in targeting cancer cells. For instance, cyclic amine-containing benzimidazole carboxamide PARP inhibitors exhibit excellent enzyme and cellular potency, making them suitable for cancer therapy (Penning et al., 2009).
Antifungal and Antibacterial Properties
Compounds related to this compound have shown significant activity against Candida species, highlighting their potential as antifungal agents (Göker et al., 2002). Additionally, benzimidazole derivatives have been synthesized with observed antimicrobial activities, suggesting their utility in combating bacterial infections (Özden et al., 2011).
Parasitic Infections
Some benzimidazole-5-carboxamide derivatives have been studied for their potential in treating parasitic infections. They show significant antiparasitic activity against organisms like Giardia intestinalis and Trichomonas vaginalis (Flores-Carrillo et al., 2017).
Neuropharmacology
Benzimidazole carboxamide derivatives have been evaluated for their affinity for neurotransmitter receptors, such as the 5-HT4 receptor. This implies potential applications in neuropharmacology and the treatment of neurological disorders (Tapia et al., 1999).
Antimalarial Applications
The compound and its analogs have been optimized for the inhibition of dihydroorotate dehydrogenase in P. falciparum, offering a potential new treatment for malaria. This optimization process has led to the development of specific inhibitors that are effective in various mouse models of malaria (Skerlj et al., 2011).
Antineoplastic and Antifilarial Agents
Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to the compound , have been synthesized and demonstrated significant growth inhibition in L1210 cells. Their potential as antineoplastic and antifilarial agents is noteworthy (Ram et al., 1992).
properties
CAS RN |
1254834-91-7 |
---|---|
Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.38 |
IUPAC Name |
5-(4-cyano-2-methylbenzimidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N4OS/c1-10-19-16-11(9-18)3-2-4-13(16)21(10)15-8-7-14(23-15)17(22)20-12-5-6-12/h2-4,7-8,12H,5-6H2,1H3,(H,20,22) |
InChI Key |
XRXYHTFKWSMTFI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2N1C3=CC=C(S3)C(=O)NC4CC4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Genz-669178; Genz-669178; Genz-669178; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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